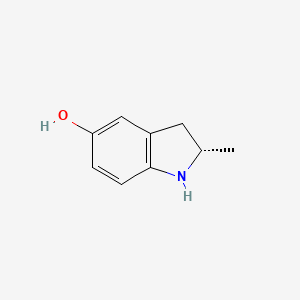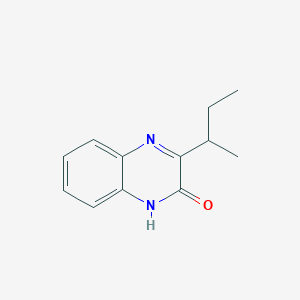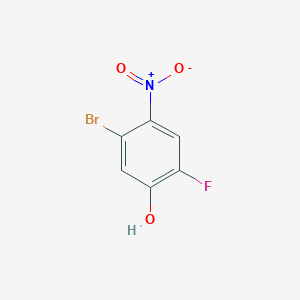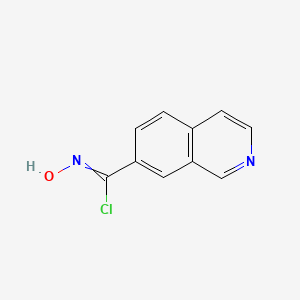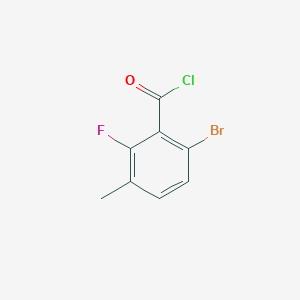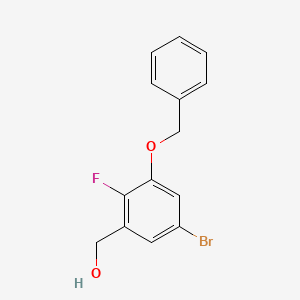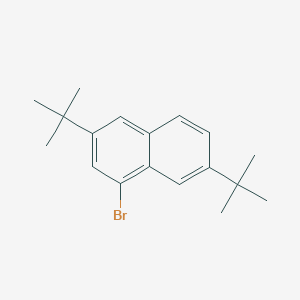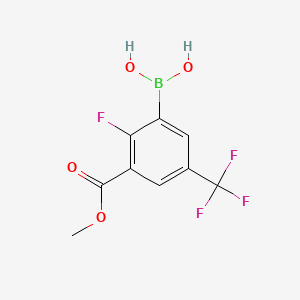
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of fluorine, methoxycarbonyl, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of pinacol boronic esters. . This reaction can be paired with other transformations, such as Matteson–CH2–homologation, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the stability of the compound in water and its susceptibility to hydrolysis must be carefully managed during production .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid serves as a versatile building block for constructing complex molecules. Its unique functional groups enable a variety of transformations, making it valuable for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids and their derivatives are explored for their potential in drug design and delivery. They can act as enzyme inhibitors and have been investigated for their role in cancer therapy and other medical applications .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including the production of polymers and electronic materials .
Mécanisme D'action
The mechanism by which (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the fluorine, methoxycarbonyl, and trifluoromethyl groups, making it less versatile in certain reactions.
(2-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of fluorine, methoxycarbonyl, and trifluoromethyl groups in (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid enhances its reactivity and stability, making it a unique and valuable compound for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C9H7BF4O4 |
|---|---|
Poids moléculaire |
265.96 g/mol |
Nom IUPAC |
[2-fluoro-3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BF4O4/c1-18-8(15)5-2-4(9(12,13)14)3-6(7(5)11)10(16)17/h2-3,16-17H,1H3 |
Clé InChI |
XQOKOWCOXFRNFM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)C(=O)OC)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)


